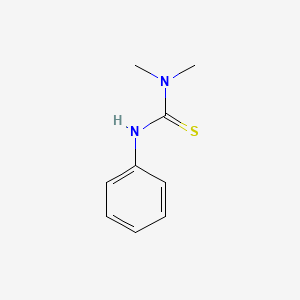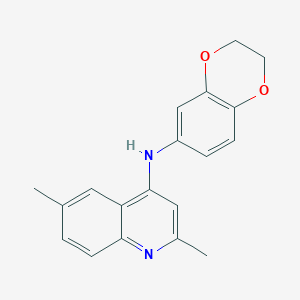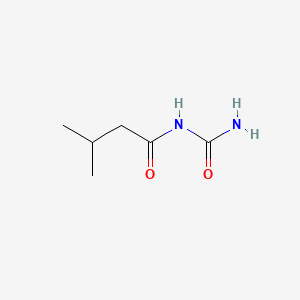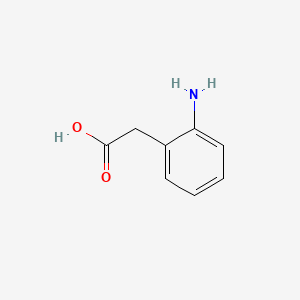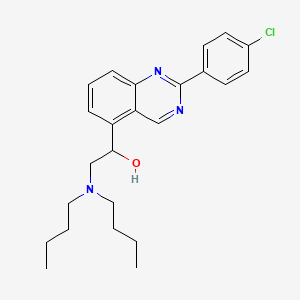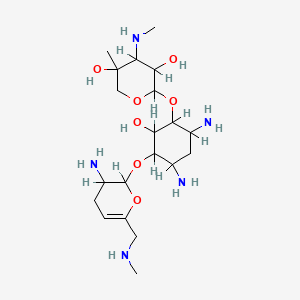
Antibiotic G-52
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic G-52 is a natural product found in Micromonospora zionensis with data available.
Aplicaciones Científicas De Investigación
Discovery and Chemical Structure
Antibiotic G-52, identified as a new aminocyclitol-aminoglycoside antibiotic, was first isolated from the fermentation of Micromonospora zionensis. Its structure was determined to be 6'-N-methylsisomicin based on spectral characteristics and confirmed by synthesis from sisomicin (Daniels, Jaret, Nagabhushan, & Turner, 1976).
Spectrum of Activity
G-52 has been characterized for its broad spectrum of activity, particularly for its effectiveness against 6'-N-acetylating strains. Its activity profile appears similar to that of verdamicin and gentamicin but shows increased activity against certain strains (Marquez, Wagman, Testa, Waitz, & Weinstein, 1976).
Resistance and Antibacterial Efficacy
Research on bacterial resistance to antibiotics, like G-52, has evolved significantly. Studies now focus on understanding the mechanisms of resistance and developing strategies to combat this issue, underscoring the ongoing relevance of antibiotics like G-52 in the medical field (Richardson, 2017).
Environmental Impact and Alternatives
The use of antibiotics in animal agriculture and their presence in the environment, including those like G-52, have been studied to understand their ecological impact and the emergence of resistance. This research also explores alternative strategies to antibiotics for animal health and food safety (Kemper, 2008), (Seal, Lillehoj, Donovan, & Gay, 2013).
Propiedades
Número CAS |
51909-61-6 |
|---|---|
Nombre del producto |
Antibiotic G-52 |
Fórmula molecular |
C20H39N5O7 |
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
2-[4,6-diamino-3-[[3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h4,10-19,24-28H,5-8,21-23H2,1-3H3 |
Clave InChI |
ARCVBMPERJRMKB-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O |
SMILES canónico |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O |
Sinónimos |
6'-N-methylsisomicin G 52 G-52 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



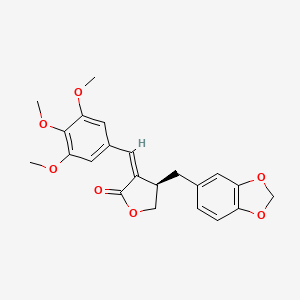
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
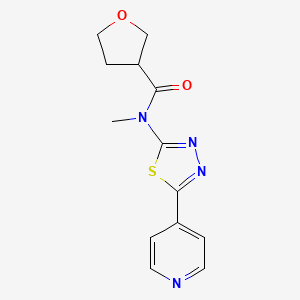
![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)
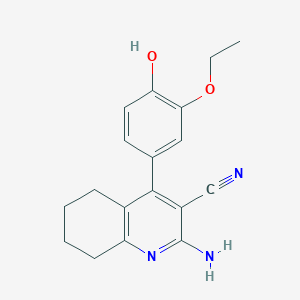
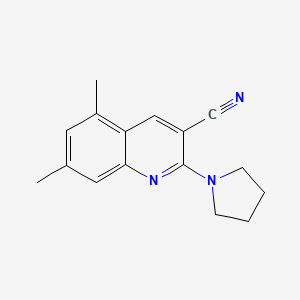
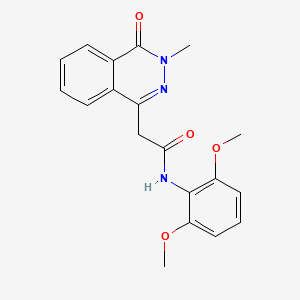
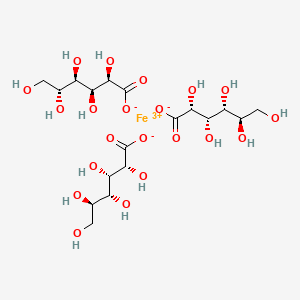
![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)
